molecular formula C11H9ClF3NO B12238578 N-(4-chloro-2-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide

N-(4-chloro-2-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide

Cat. No.: B12238578
M. Wt: 263.64 g/mol
InChI Key: NZRHJDMKANYIPO-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with fluorine atoms and an amide group attached to a chlorofluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of Fluorine Atoms: Fluorination of the cyclobutane ring is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Attachment of the Chlorofluorophenyl Group: The chlorofluorophenyl group is introduced via a nucleophilic substitution reaction using 4-chloro-2-fluoroaniline as the starting material.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid derivative of the cyclobutane ring and the chlorofluorophenyl amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key steps include:

  • Use of continuous flow reactors for efficient cycloaddition and fluorination reactions.
  • Implementation of automated systems for precise control of reaction parameters.
  • Purification techniques such as recrystallization and chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.

    Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

    Disruption of Cellular Processes: Interference with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

N-(4-chloro-2-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide can be compared with other similar compounds, such as:

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar in structure but with different substitution patterns on the aromatic ring.

    4-chloro-2-fluorophenyl isocyanate: Contains an isocyanate group instead of an amide group.

    Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: A structurally related compound with a cyclohexene ring instead of a cyclobutane ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and chlorine atoms, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClF3NO

Molecular Weight

263.64 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide

InChI

InChI=1S/C11H9ClF3NO/c12-7-1-2-9(8(13)3-7)16-10(17)6-4-11(14,15)5-6/h1-3,6H,4-5H2,(H,16,17)

InChI Key

NZRHJDMKANYIPO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)C(=O)NC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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